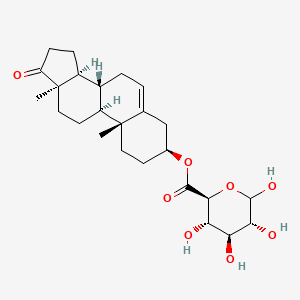
Dehyroisoandrosterone 3-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dehyroisoandrosterone 3-glucuronide is a useful research compound. Its molecular formula is C25H36O8 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hormonal Regulation and Endocrinology
DHEA and its metabolites, including DHEA-G, play significant roles in hormonal regulation. Research indicates that DHEA levels decline with age, which can affect overall health. Studies have explored the relationship between DHEA-G levels and various health outcomes, including:
- Age-related Diseases : Lower levels of DHEA and its metabolites are associated with increased risk for age-related diseases such as osteoporosis and cardiovascular conditions.
- Hormonal Replacement Therapy : DHEA supplementation has been investigated as a potential therapy for restoring hormonal balance in aging individuals.
Biomarker for Health Assessment
DHEA-G has been studied as a biomarker for assessing adrenal function and overall health status. Its measurement can provide insights into:
- Adrenal Insufficiency : Altered levels of DHEA-G may indicate adrenal dysfunction, making it a useful marker in diagnosing conditions like Addison's disease.
- Stress Response : Research has shown that DHEA-G levels can fluctuate in response to stress, providing a potential indicator of the body's adaptive responses.
Metabolic Studies
DHEA-G is involved in metabolic pathways that influence energy balance and fat metabolism. Studies have examined:
- Obesity and Metabolic Syndrome : Research suggests that DHEA-G may play a role in modulating insulin sensitivity and lipid profiles, influencing obesity-related conditions.
- Exercise Physiology : The impact of physical activity on DHEA-G levels has been explored, with findings indicating that exercise may enhance its production.
Pharmacological Research
DHEA-G is being investigated for its potential therapeutic effects in various conditions:
- Cognitive Function : Some studies have suggested that DHEA supplementation may improve cognitive function in older adults, potentially linked to its metabolites like DHEA-G.
- Mood Disorders : There is ongoing research into the role of DHEA-G in mood regulation and its potential use as an adjunct treatment for depression.
Table 1: Summary of Research Findings on DHEA-G
Table 2: Comparison of DHEA and Its Metabolites
| Compound | Source | Function | Clinical Relevance |
|---|---|---|---|
| DHEA | Adrenal glands | Precursor to sex hormones | Hormonal replacement therapy |
| DHEA-G | Metabolite | Enhances solubility for excretion | Biomarker for adrenal function |
Case Study 1: Effects of DHEA Supplementation on Cognitive Function
In a randomized controlled trial involving older adults, participants receiving DHEA supplementation showed significant improvements in cognitive performance compared to the placebo group. The study highlighted the role of DHEA metabolites, including DHEA-G, in enhancing neuroprotective effects.
Case Study 2: Role of DHEA-G as a Biomarker
Research conducted on patients with suspected adrenal insufficiency demonstrated that measuring serum levels of DHEA-G provided valuable diagnostic information. The findings supported the use of this metabolite as a reliable biomarker for assessing adrenal gland function.
Properties
Molecular Formula |
C25H36O8 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13R,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(32-23(31)21-19(28)18(27)20(29)22(30)33-21)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-22,27-30H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-,20+,21-,22?,24-,25+/m0/s1 |
InChI Key |
OQHLICVWICTZAI-XGUZXWSDSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C5C(C(C(C(O5)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















